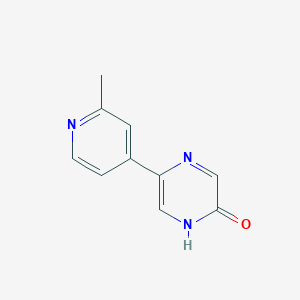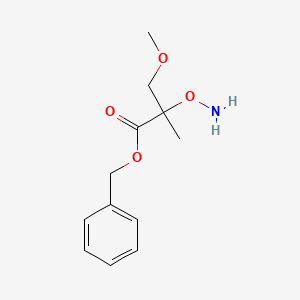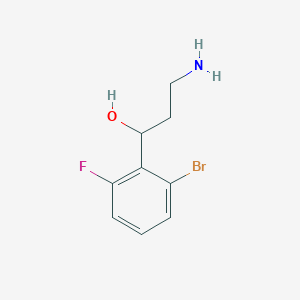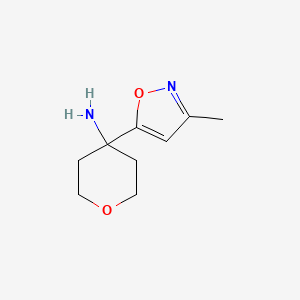
5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core substituted with a 2-methylpyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one typically involves the condensation of 2-methylpyridine-4-carboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the pyrazinone ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized pyrazinones, reduced pyrazinones, and substituted derivatives with various functional groups.
科学的研究の応用
5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
4-Aminopyridine: A pyridine derivative with similar structural features.
4-(4-Pyridyl)pyrimidine: Another heterocyclic compound with a pyridine ring.
2-(6-Methylpyridin-2-yl)pyrimidine: A pyrimidine derivative with a methylpyridinyl group.
Uniqueness
5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both pyridinyl and pyrazinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
5-(2-methylpyridin-4-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H9N3O/c1-7-4-8(2-3-11-7)9-5-13-10(14)6-12-9/h2-6H,1H3,(H,13,14) |
InChIキー |
WFPILXLGJHOKSH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=CNC(=O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)





![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)


![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)


![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)

